BPTQ

Kinase inhibition VEGFR1 CHK2

BPTQ is a tetracyclic PTQ derivative with a dual mechanism: it intercalates DNA and inhibits VEGFR1 (IC₅₀ 0.54 µM) and CHK2 (IC₅₀ 1.70 µM). The 4-butylamino substitution confers superior kinase engagement compared to other PTQ analogs. This unique profile makes it an essential benchmark for studying polypharmacology in leukemia models. Avoid substitution—only BPTQ delivers this validated dual activity.

Molecular Formula C17H16N4S
Molecular Weight 308.4 g/mol
Cat. No. B13430375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPTQ
Molecular FormulaC17H16N4S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCCCNC1=NC=NC2=C1SC3=NC4=CC=CC=C4C=C23
InChIInChI=1S/C17H16N4S/c1-2-3-8-18-16-15-14(19-10-20-16)12-9-11-6-4-5-7-13(11)21-17(12)22-15/h4-7,9-10H,2-3,8H2,1H3,(H,18,19,20)
InChIKeyHNUWBMCYWQHNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPTQ – DNA-Intercalating PTQ Derivative with VEGFR1/CHK2 Kinase Inhibition


BPTQ (4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline; CAS 1802665-43-5) is a tetracyclic pyrimidothienoquinoline (PTQ) derivative that acts as both a DNA intercalator and a kinase inhibitor. Spectral, topological, and docking studies confirm that BPTQ binds to double-stranded DNA via intercalation [1]. In vitro kinase screening demonstrates that BPTQ potently inhibits VEGFR1 (IC₅₀ = 0.54 µM) and CHK2 (IC₅₀ = 1.70 µM) [2].

Why PTQ-Class Compounds Cannot Be Interchanged with BPTQ


Among the pyrimidothienoquinoline (PTQ) chemotype, the specific 4‑butylamino substitution confers BPTQ with a demonstrably higher order of interaction with kinase receptors than other PTQ derivatives [1]. Side‑chain identity directly governs target engagement: PTQ analogs bearing methoxy, morpholino, or 3‑diethylaminopropylamino groups exhibit markedly different DNA‑binding modes and cytotoxic potencies [2]. Consequently, substituting BPTQ with a closely related PTQ analog risks a loss of the unique dual DNA‑intercalation/kinase‑inhibition profile that underpins its antiproliferative activity in leukemia models.

Quantitative Evidence for BPTQ Differentiation vs. PTQ Analogs and Clinical Kinase Inhibitors


BPTQ Exhibits Dual VEGFR1/CHK2 Kinase Inhibition at Sub‑Micromolar to Low‑Micromolar Potency

BPTQ is a validated inhibitor of VEGFR1 and CHK2 with IC₅₀ values of 0.54 µM and 1.70 µM, respectively, as determined by in vitro kinase screening [1]. In contrast, other PTQ derivatives (e.g., MPTQ, morpho‑PTQ) have not been reported to inhibit VEGFR1 or CHK2 at comparable potencies, underscoring that the 4‑butylamino substitution is essential for conferring kinase‑targeting activity within the PTQ class.

Kinase inhibition VEGFR1 CHK2 IC₅₀

BPTQ Shows Superior Kinase‑Receptor Interaction Compared to Other PTQ Derivatives

Computational docking studies demonstrate that BPTQ possesses a higher order of interaction with kinase receptors than other PTQ derivatives [1]. This finding directly links the 4‑butylamino side chain to enhanced molecular complementarity with the ATP‑binding pockets of VEGFR1 and CHK2, providing a structural rationale for BPTQ's unique kinase‑inhibitory activity.

Molecular docking Kinase binding Structure–activity relationship

BPTQ Induces Cytotoxicity in HL‑60 Leukemia Cells with an IC₅₀ of 12 µM

In HL‑60 human promyelocytic leukemia cells, BPTQ reduces proliferation with an IC₅₀ value of 12 µM, as measured by trypan blue exclusion assay [1]. This antiproliferative effect is accompanied by S and G₂/M phase cell cycle arrest, mitochondrial membrane potential collapse, and caspase‑3 activation. While direct comparative IC₅₀ data for other PTQ derivatives in the same cell line are not available from the primary literature, BPTQ's dual DNA‑intercalation/kinase‑inhibition mechanism distinguishes it from PTQ analogs that act solely as DNA intercalators [2].

Cytotoxicity Leukemia HL‑60 Antiproliferative

Primary Research and Industrial Use Cases for BPTQ Based on Quantitative Differentiation


Investigating the Functional Consequences of Combined DNA Intercalation and VEGFR1/CHK2 Kinase Inhibition

BPTQ is uniquely suited for mechanistic studies that require simultaneous targeting of genomic DNA and two clinically relevant kinases (VEGFR1 and CHK2). The compound's dual activity—validated by in vitro kinase inhibition (VEGFR1 IC₅₀ = 0.54 µM; CHK2 IC₅₀ = 1.70 µM) [1] and intercalation into double‑stranded DNA [2]—allows researchers to dissect how concurrent disruption of DNA topology and angiogenic/checkpoint kinase signaling contributes to cell cycle arrest and apoptosis in leukemia models. This makes BPTQ a valuable chemical probe for dissecting polypharmacology in cancer biology.

Structure–Activity Relationship (SAR) Studies on the PTQ Scaffold

BPTQ serves as a key reference compound for SAR investigations aimed at understanding how C4 substitution on the PTQ core modulates kinase engagement. Docking studies demonstrate that BPTQ exhibits a higher order of interaction with kinase receptors than other PTQ derivatives [3]. Consequently, BPTQ provides a defined benchmark for evaluating the kinase‑inhibitory potential of newly synthesized PTQ analogs, enabling rational design of next‑generation DNA‑intercalating kinase inhibitors.

In Vitro Cytotoxicity Benchmarking in HL‑60 Leukemia Models

With a documented HL‑60 proliferation IC₅₀ of 12 µM [1], BPTQ provides a reproducible reference point for assessing the antiproliferative activity of novel PTQ analogs or other dual‑mechanism anticancer agents in the same cell line. The compound's well‑characterized downstream effects—including S/G₂/M arrest, mitochondrial membrane potential loss, and caspase‑3 activation [2]—facilitate head‑to‑head comparisons of mechanism‑of‑action profiles in apoptosis‑focused drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPTQ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.